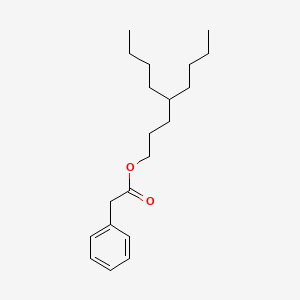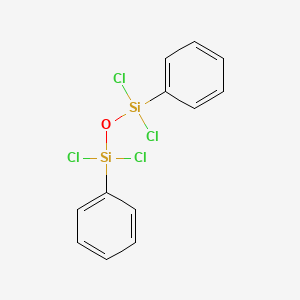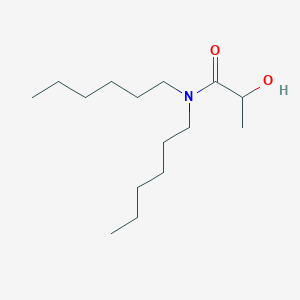
N,N-dihexyl-2-hydroxy-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dihexyl-2-hydroxy-propionamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two hexyl groups attached to the nitrogen atom and a hydroxyl group attached to the second carbon of the propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexyl-2-hydroxy-propionamide typically involves the reaction of hexylamine with 2-hydroxypropionic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hexylamine, 2-hydroxypropionic acid, and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-dihexyl-2-hydroxy-propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N,N-dihexyl-2-oxo-propionamide.
Reduction: Formation of N,N-dihexyl-2-amino-propionamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N,N-dihexyl-2-hydroxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N,N-dihexyl-2-hydroxy-propionamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
- N,N-dimethyl-2-hydroxy-propionamide
- N,N-diethyl-2-hydroxy-propionamide
- N,N-dipropyl-2-hydroxy-propionamide
Uniqueness: N,N-dihexyl-2-hydroxy-propionamide is unique due to the presence of two long hexyl chains, which impart distinct physicochemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5468-40-6 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N,N-dihexyl-2-hydroxypropanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-6-8-10-12-16(15(18)14(3)17)13-11-9-7-5-2/h14,17H,4-13H2,1-3H3 |
InChI Key |
BOHAEAQAMIDBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


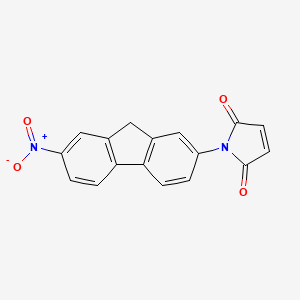
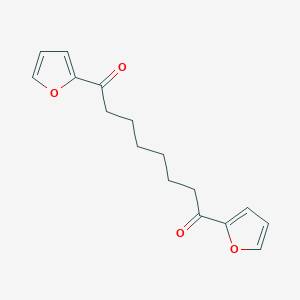
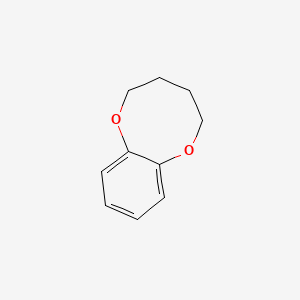
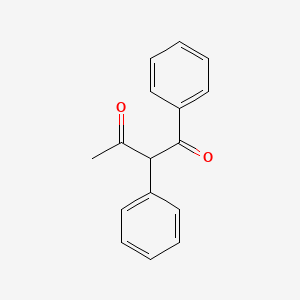
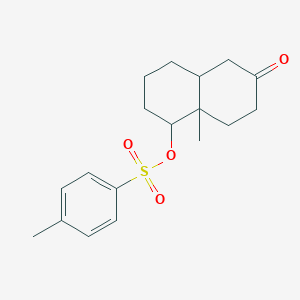
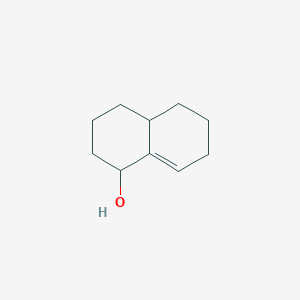
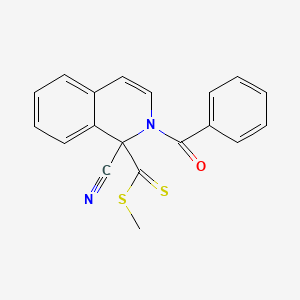
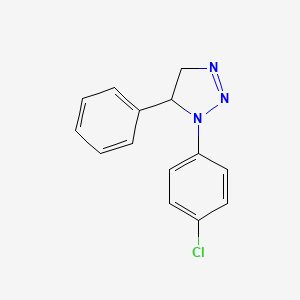
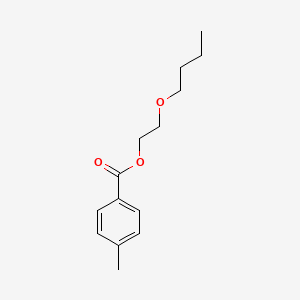
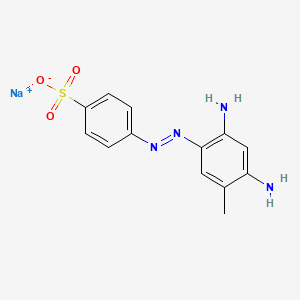
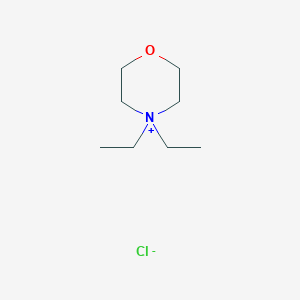
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
